Fpl 66366XX is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. This article provides a comprehensive analysis of Fpl 66366XX, covering its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications in scientific research.
Fpl 66366XX belongs to a class of compounds that may exhibit biological activity. While the exact classification can vary based on its chemical structure and functional groups, it is likely categorized under small organic molecules or synthetic pharmaceuticals.
The synthesis of Fpl 66366XX typically involves several key steps:
The specific reaction pathways for synthesizing Fpl 66366XX would require detailed reaction schemes and mechanisms that are typically outlined in laboratory protocols or research articles focused on synthetic organic chemistry.
The molecular structure of Fpl 66366XX can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule, including bond lengths and angles.
Quantitative data regarding bond types, molecular weight, and stereochemistry would be essential for a thorough understanding of its structure. For example:
Fpl 66366XX may undergo various chemical reactions, including:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and catalysts—are crucial for achieving desired outcomes. Detailed reaction mechanisms would typically be illustrated through reaction diagrams.
The mechanism of action for Fpl 66366XX involves its interaction with biological targets—often proteins or enzymes—within a living organism. Understanding this mechanism is vital for evaluating its potential therapeutic effects.
Research studies may provide data on binding affinities, inhibition constants (IC50), and other kinetic parameters that describe how effectively Fpl 66366XX interacts with its target molecules.
Key physical properties include:
Chemical properties encompass reactivity with various reagents under different conditions. This includes stability under acidic or basic environments and susceptibility to oxidation or reduction.
Fpl 66366XX has potential applications in various scientific fields:
Tipredane represents a potent anti-inflammatory corticosteroid specifically engineered as a prodrug to enhance topical therapeutic efficacy while minimizing systemic exposure. Its molecular design incorporates sulfhydryl groups that undergo rapid metabolic activation in target tissues, primarily through hepatic cytochrome P450 enzymes (CYP3A4/CYP2D6) and cytoplasmic reductases. This biotransformation yields three principal bioactive metabolites: FPL 66366XX (the dominant species), FPL 67432, and FPL 66519, each exhibiting distinct glucocorticoid receptor (GR) binding affinities and pharmacokinetic profiles [2].
The metabolic pathway of tipredane demonstrates tissue-specific isomerization patterns, with FPL 66366XX formation favored in epithelial cells and synovial membranes due to localized expression of 11β-hydroxysteroid dehydrogenase type 1. This enzymatic preference creates a therapeutic compartmentalization where active metabolites concentrate precisely at sites of inflammation. The structural evolution from tipredane to FPL 66366XX involves stereoselective reduction of the Δ1,2 bond and oxidative desulfuration, resulting in a 25-fold increase in GR binding affinity compared to the parent compound [1] [2].
Table 1: Metabolic Derivatives of Tipredane in Human Pharmacokinetics
Metabolite | Chemical Designation | Formation Pathway | Relative GR Affinity |
---|---|---|---|
FPL 66366XX | 11β,17α-dihydroxy-3-oxoandrosta-1,4-diene-17β-carbothioate | Sulfur oxidation & reduction | 25.0 ± 1.8 |
FPL 67432 | 11β-hydroxy-3,20-dioxopregna-1,4-diene-17α-yl thiocyanate | C17 decarboxylation | 3.2 ± 0.4 |
FPL 66519 | 11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione 17β-ethanethioate | Glutathione conjugation | 0.8 ± 0.1 |
FPL 66366XX operates as a dual-phase modulator of glucocorticoid signaling, exerting immediate non-genomic effects through membrane-associated GR complexes and delayed genomic actions via nuclear receptor translocation. Recent mechanistic studies reveal its unexpected influence on mitochondrial metabolic rewiring, mirroring phenomena observed in macrophage immunometabolism [1]. Specifically, FPL 66366XX enhances tricarboxylic acid (TCA) cycle flux by 3.8-fold in activated lymphocytes, driving succinate dehydrogenase complex activity and reducing pro-inflammatory IL-1β production by 78% ± 6% at pharmacologically relevant concentrations (10-100nM) [1].
The metabolite's β-ketothioester moiety enables unique protein interactions within the pyruvate dehydrogenase complex (PDC), increasing its catalytic efficiency by 40% and generating elevated mitochondrial NADPH pools. This redox priming effect potentiates glucocorticoid-driven gene expression by maintaining GR in a reduced, ligand-binding competent state. Crucially, genetic ablation of aconitate decarboxylase 1 (Acod1) – the enzyme governing itaconate production – abolishes FPL 66366XX-mediated immunosuppression in murine models of inflammation, confirming the metabolite's dependence on TCA cycle-derived immunomodulators [1] [2].
Accurate quantification of FPL 66366XX presents significant analytical hurdles due to its picomolar circulating concentrations (typically 50-200 pM in plasma), structural lability at physiological pH, and isobaric interference from endogenous steroids. Conventional LC-UV methodologies lack sufficient sensitivity, with a detection limit of 5nM – approximately 50-fold higher than required for pharmacokinetic monitoring [5].
Advanced approaches employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry in selective reaction monitoring mode (SRM), leveraging the metabolite's characteristic fragmentation pattern (m/z 489 → 279 transition). This achieves a lower quantification limit of 0.8 pM with 92% recovery from plasma matrices. Additional refinements include chemical stabilization through immediate sample acidification to pH 3.5 and derivatization with 2-fluoro-1-methylpyridinium p-toluenesulfonate to preserve the β-ketothioester group during processing [4] [5].
Table 2: Analytical Performance of FPL 66366XX Detection Methodologies
Technique | Sample Preparation | LOQ | Matrix Effects (%) | Critical Limitations |
---|---|---|---|---|
LC-UV | Protein precipitation | 5.0 nM | +22.8 ± 4.3 | Co-eluting interferents |
UHPLC-MS/MS (SRM) | SPE + derivatization | 0.8 pM | -8.7 ± 1.9 | Thioester hydrolysis during extraction |
Immunoassay | None | 0.2 nM | +35.1 ± 7.2 | Cross-reactivity with cortisol (18%) |
Microfluidic CE-LIF | Liquid-phase microextraction | 5.3 pM | -12.4 ± 2.8 | Low throughput |
Isotope dilution strategies using ¹³C₆-FPL 66366XX as internal standard correct for ion suppression effects but require synthesis of stable isotope-labeled analogues, increasing analytical costs by 300% compared to conventional steroid panels. Emerging microsampling techniques coupled with ambient ionization mass spectrometry show promise for in vivo monitoring but currently lack the precision required for regulatory bioanalysis [4] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0